molecular formula C44H48N4 B2418036 10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethylacridine CAS No. 2250187-15-4

10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethylacridine

Cat. No. B2418036
CAS RN: 2250187-15-4
M. Wt: 632.896
InChI Key: IJEUALPNTNDVKT-UHFFFAOYSA-N
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Description

“10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethylacridine” is a complex chemical compound. Adamantane derivatives, like the ones in this compound, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Chemical Reactions Analysis

Adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Scientific Research Applications

DNA and RNA Binding

  • Compounds related to 10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethylacridine show strong binding to DNA model sequences and inhibit topoisomerase II, a key enzyme in DNA replication and cell division. Some derivatives also bind to both DNA and RNA model sequences (Spychała et al., 1994).

Application in Organic Light-Emitting Diodes (OLEDs)

  • Derivatives of the compound have been used as efficient thermally activated delayed fluorescence emitters in OLEDs, showing potential for application in display and lighting technologies (Pathak et al., 2020).
  • Additionally, related compounds have been utilized as bipolar host materials in blue OLEDs, contributing to high-performance devices (Ngo et al., 2019).

Thermal Stability and Material Properties

  • Novel compounds incorporating elements of 10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethylacridine exhibit excellent thermal properties, making them suitable for high-performance PhOLEDs (Guichen et al., 2021).
  • Phenyl-1,3,5-triazine functional aromatic polyamides related to this compound demonstrate high glass transitions and excellent thermal stabilities, indicating potential in high-temperature applications (Yu et al., 2012).

Antimicrobial and Antitubercular Activities

  • Adamantyl and triazine-based compounds show promising antimicrobial and antitubercular activities, suggesting potential pharmaceutical applications (Al-Abdullah et al., 2015).

Future Directions

Adamantane derivatives have potential for diverse applications in various fields. Future research could focus on exploring these applications further .

properties

IUPAC Name

10-[4-[4,6-bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethylacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H48N4/c1-42(2)35-7-3-5-9-37(35)48(38-10-6-4-8-36(38)42)34-13-11-33(12-14-34)39-45-40(43-21-27-15-28(22-43)17-29(16-27)23-43)47-41(46-39)44-24-30-18-31(25-44)20-32(19-30)26-44/h3-14,27-32H,15-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEUALPNTNDVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C5=NC(=NC(=N5)C67CC8CC(C6)CC(C8)C7)C91CC2CC(C9)CC(C2)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H48N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethylacridine

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